![molecular formula C15H14N4O B3026168 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one CAS No. 1051418-95-1](/img/structure/B3026168.png)
11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Descripción general
Descripción
This compound, also known as Nevirapine, is a non-nucleoside HIV-1 reverse transcriptase inhibitor . It has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . It is used to prevent mother-to-child transmission of the virus .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of phenol-type derivatives that are capable of undergoing further metabolic oxidation to electrophilic quinoid species . These species can react with bionucleophiles to form covalent adducts .Molecular Structure Analysis
The molecular structure of this compound includes a dipyridodiazepinone derivative, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . The structure also includes a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound include its metabolism to yield several phenol-type derivatives . These derivatives can undergo further metabolic oxidation to form electrophilic quinoid species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.30 g/mol and a molecular formula of C15H14N4O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 .Aplicaciones Científicas De Investigación
Antiretroviral Therapy (ART) Enhancement
Nevirapine-D4 is a derivative of nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs play a crucial role in the treatment of HIV-1 infection by inhibiting the reverse transcriptase enzyme. Researchers have explored the use of nevirapine-D4 in liposomal nanodelivery systems to enhance targeted drug delivery. Liposomes, prepared from egg phospholipids, can encapsulate nevirapine-D4 and improve its bioavailability. These liposomal formulations may allow selective drug delivery to specific compartments and cells, potentially reducing systemic toxic side effects .
Nanosuspensions for Improved Stability
Nevirapine-D4 nanosuspensions have been investigated for their stability and compatibility. Researchers have successfully converted aqueous nanosuspensions into an anhydrous form. Optimization of cryoprotectants is essential to obtain a completely dry product with desired properties. These stable nanosuspensions could be valuable for drug formulation and delivery .
Pharmacological Profile
Nevirapine-D4 shares pharmacological properties with nevirapine. It is a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme. Understanding its pharmacokinetics, metabolism, and interactions is crucial for its clinical use. Researchers continue to explore its efficacy, safety, and potential applications in HIV treatment .
Mecanismo De Acción
Target of Action
Nevirapine-D4, also known as 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one, primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA .
Mode of Action
Nevirapine-D4 binds directly to the reverse transcriptase enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities .
Biochemical Pathways
The primary biochemical pathway affected by Nevirapine-D4 is the replication cycle of HIV-1 . By inhibiting the reverse transcriptase enzyme, Nevirapine-D4 prevents the transcription of viral RNA into DNA . This action effectively halts the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
It is readily absorbed (>90%) and freely partitions to all tissues, including the brain, due to its low level of protein binding . Nevirapine-D4 is primarily metabolized in the liver through induction of CYP enzymes 3A4 and 2B6 . The metabolites are then excreted in the urine .
Result of Action
The primary molecular effect of Nevirapine-D4’s action is the inhibition of HIV-1 replication . On a cellular level, this results in a reduction of viral load and a slowing of disease progression . Nevirapine-D4 is generally prescribed after the immune system has declined and infections have become evident .
Action Environment
The efficacy and stability of Nevirapine-D4 can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of Nevirapine-D4 . Additionally, patient-specific factors such as liver function can affect the metabolism and clearance of the drug .
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-CQOLUAMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nevirapine-D4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.